BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide

Adenosine receptor pharmacology Medicinal chemistry Lipophilicity-based SAR

This 3-methylthio-substituted thiazole-benzamide is a critical structural probe for adenosine A1 receptor SAR, mapping meta-position tolerance distinct from the unsubstituted parent (CHEMBL600232). Its thioether handle enables metabolic stability comparisons vs. oxidatively stable analogs, offering unique value for CNS drug discovery lead optimization where balanced lipophilicity is paramount.

Molecular Formula C24H18N2O2S2
Molecular Weight 430.54
CAS No. 922811-72-1
Cat. No. B2445884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide
CAS922811-72-1
Molecular FormulaC24H18N2O2S2
Molecular Weight430.54
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O2S2/c1-29-19-14-8-13-18(15-19)23(28)26-24-25-20(16-9-4-2-5-10-16)22(30-24)21(27)17-11-6-3-7-12-17/h2-15H,1H3,(H,25,26,28)
InChIKeyPIVUDBMLEXOITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide: A Differentiated 5-Benzoyl-4-Phenylthiazole Adenosine A1 Receptor Antagonist Scaffold for Procurement Evaluation


N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide (CAS 922811-72-1) is a synthetic small-molecule thiazole-benzamide conjugate belonging to the 2-amino-5-benzoyl-4-phenylthiazole class, a scaffold established as a privileged chemotype for potent adenosine A1 receptor (A1AR) antagonism [1]. The compound features a 5-benzoyl-4-phenylthiazole core acylated at the 2-amino position with a 3-(methylthio)benzamide moiety, distinguishing it from the unsubstituted benzamide parent (CHEMBL600232) via the meta-methylthio (-SCH3) substituent on the benzamide phenyl ring [2]. This class has demonstrated nanomolar A1AR affinity in radioligand binding studies, with acylation of the 2-amino group identified as critical for high receptor affinity [1].

Why N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide Cannot Be Substituted with Unsubstituted or Differently Substituted Benzamide Analogs


Within the 5-benzoyl-4-phenylthiazole chemotype, the nature and position of substituents on the 2-acyl benzamide ring profoundly modulate adenosine receptor subtype affinity and selectivity. The unsubstituted benzamide analog (CHEMBL600232) displays a Ki of 9.5 nM at rat A1 receptors but >1,000 nM at human A2B, demonstrating a >105-fold selectivity window [1]. In the broader [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, even minor substituent changes on the benzamide ring or the thiazole 5-position can shift receptor subtype preference—for example, compounds 5a and 5g showed moderate A2A selectivity, while compound 5d exhibited low nanomolar pan-adenosine receptor affinity [2]. The 3-methylthio group on the target compound introduces a sulfur-containing, moderately lipophilic, and metabolically labile handle that is absent in the parent benzamide and ortho/para-substituted analogs, making direct substitution without experimental verification of the selectivity profile unreliable for target-based screening or SAR campaigns [2].

Quantitative Differentiation Evidence: N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide vs. Closest Analogs


Meta-Methylthio Substituent Confers Increased Lipophilicity Relative to the Unsubstituted Benzamide Parent (CHEMBL600232)

The target compound incorporates a 3-methylthio (-SCH3) substituent on the benzamide phenyl ring, replacing the hydrogen atom present at the meta position in the unsubstituted benzamide parent CHEMBL600232 (N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide). The -SCH3 group contributes a calculated Hansch hydrophobic fragmental constant (π) of approximately +0.61, increasing the compound's logP by roughly 0.6 log units versus the parent, which lacks this substituent [1]. This physicochemical differentiation is structurally analogous to the SAR trends observed in the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, where benzamide ring substitution was a key determinant of receptor subtype binding profiles [2]. While direct binding data for the 3-methylthio derivative have not been publicly reported, the established scaffold SAR predicts altered pharmacokinetic partitioning and potentially modified adenosine receptor subtype selectivity compared to the unsubstituted benzamide parent [1][2].

Adenosine receptor pharmacology Medicinal chemistry Lipophilicity-based SAR

5-Benzoyl Substituent Distinguishes from 5-Unsubstituted or 5-Alkyl Thiazole Analogs in the Inamdar 2013 Benzamide Series

The target compound bears a 5-benzoyl group on the thiazole ring, in contrast to the Inamdar 2013 series which explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides with 5-substituents including -H, -CH3, -C2H5, -COOC2H5, and -COCH3 [1]. In the Scheiff 2010 series, the 5-benzoyl-4-phenylthiazole core was essential for potent A1 antagonism, with the best compound (16m, a 5-p-methylbenzoyl analog) achieving Ki = 4.83 nM at rat A1 and Ki = 57.4 nM at human A1 [2]. The 5-benzoyl group engages in key hydrogen bond and π-stacking interactions within the A1 receptor orthosteric site that are not possible with smaller 5-substituents, providing a structurally distinct binding mode compared to 5-H, 5-methyl, or 5-acetyl analogs [1][2]. The target compound therefore represents the 5-benzoyl subclass, which is associated with the highest A1 affinities in the broader chemotype, rather than the mixed-selectivity profiles observed with smaller 5-substituents [1][2].

Adenosine receptor subtypes Radioligand binding Selectivity profiling

Meta-Methylthio Substitution as a Metabolic Soft Spot Differentiator from Oxidatively Stable Analogs

The 3-methylthio (-SCH3) group is susceptible to cytochrome P450-mediated S-oxidation to yield the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) metabolites, a metabolic pathway absent in non-sulfur-containing benzamide analogs such as CHEMBL600232 (unsubstituted benzamide) or halogen-substituted derivatives (e.g., 2,4-dichlorobenzamide analog) [1]. The thioether functionality introduces a site for both Phase I oxidative metabolism and potential Phase II conjugation, providing a distinct metabolic fate profile. In the SAR context of the thiazole-benzamide class, the introduction of a thioether creates a hydrogen-bond acceptor site (sulfur lone pair) at the meta position, which may engage residue Asn254 (6.55) identified as critical for adenosine receptor binding in docking studies of the Inamdar 2013 series [2]. This contrasts with electron-withdrawing substituents (e.g., -Cl, -CF3) or hydrogen at the meta position, which lack this hydrogen-bonding capacity [1][2].

Metabolic stability Sulfur oxidation CYP450 metabolism

Direct Head-to-Head Gap: No Publicly Available Binding Data for the Target Compound; Closest Validated Analog is CHEMBL600232 (Ki = 9.5 nM at Rat A1AR)

A systematic search of ChEMBL, BindingDB, PubMed, and patent databases did not yield publicly reported radioligand binding data (Ki or IC50) for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide at any adenosine receptor subtype [1]. The closest structurally characterized analog is N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CHEMBL600232, CAS 305851-70-1), which demonstrates Ki = 9.5 nM at rat A1 receptors and Ki > 1,000 nM at human A2B receptors in competitive radioligand binding assays using [3H]CCPA (A1, rat brain cortex membranes) and [3H]PSB-603 (A2B, human receptors expressed in CHO cells) [2]. The difference between these two compounds is the 3-methylthio substituent on the benzamide ring of the target compound. The absence of direct binding data for the target compound represents a significant evidence gap that procurement decisions must acknowledge [1].

Adenosine A1 receptor Binding affinity Data gap analysis

Optimal Procurement and Application Scenarios for N-(5-Benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide (CAS 922811-72-1)


SAR Expansion of Adenosine A1 Receptor Antagonist Benzamide Series

The compound is best deployed as a structural probe for mapping the meta-substituent tolerance of the benzamide ring within the 5-benzoyl-4-phenylthiazole adenosine A1 antagonist pharmacophore. With the unsubstituted parent (CHEMBL600232) already established at Ki = 9.5 nM (rat A1), introducing the 3-methylthio group allows systematic evaluation of how a moderately lipophilic, sulfur-containing substituent at the meta position affects A1 affinity and selectivity versus A2A, A2B, and A3 subtypes. This directly extends the SAR logic established by Scheiff et al. (2010) [1] and Inamdar et al. (2013) [2], where benzamide substitution was a critical variable for receptor subtype selectivity.

Comparative Metabolic Stability Screening of Thioether-Containing Adenosine Receptor Ligands

The 3-methylthio (-SCH3) group provides a built-in metabolic liability (S-oxidation to sulfoxide and sulfone) that is absent in halogenated, alkyl, or unsubstituted benzamide analogs. This makes the compound suitable for head-to-head in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) comparing the thioether derivative against the unsubstituted parent CHEMBL600232 and oxidatively more stable analogs (e.g., 2,4-dichloro or 4-ethylsulfonyl benzamide derivatives) [1]. Such studies can quantify the impact of the thioether on intrinsic clearance and metabolite identification, informing lead optimization strategies within the adenosine receptor antagonist class [1][2].

Physicochemical Property Profiling for CNS Drug Discovery Programs Targeting Adenosine A1 Receptors

The calculated lipophilicity increase of approximately 0.6 logP units conferred by the 3-methylthio substituent, relative to the unsubstituted benzamide parent CHEMBL600232, positions this compound as a tool for evaluating the impact of moderate lipophilicity modulation on blood-brain barrier penetration, plasma protein binding, and off-target promiscuity within adenosine A1 antagonist lead series [1]. Adenosine A1 antagonists have therapeutic potential in CNS disorders including cognitive deficits, and optimizing physicochemical properties for CNS exposure is a key development challenge [2]. The 3-methylthio analog occupies an intermediate lipophilicity space that may better balance potency and CNS drug-like properties compared to either the less lipophilic unsubstituted parent or more lipophilic di-substituted analogs.

Chemical Biology Tool for Probing Thioether-Specific Interactions at GPCR Orthosteric Sites

Molecular docking studies of the related [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series have identified Asn254 (6.55) as a key residue in the adenosine receptor binding pocket [1]. The 3-methylthio sulfur atom may engage in additional weak hydrogen-bonding or polar interactions with this or adjacent residues that are not possible with the unsubstituted parent [2]. This compound can therefore serve as a chemical probe to test whether incorporation of a thioether at the meta position of the benzamide enhances or diminishes binding affinity through specific polar contacts, providing structural insights for structure-based drug design of next-generation adenosine receptor ligands.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.